molecular formula C10H13BrO2Zn B14881439 3,4-DimethoxyphenethylZinc bromide

3,4-DimethoxyphenethylZinc bromide

Cat. No.: B14881439
M. Wt: 310.5 g/mol
InChI Key: ZMTDLFCHBICOTB-UHFFFAOYSA-M
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Description

MFCD22684884 is a chemical compound with unique properties that have garnered interest in various scientific fields

Chemical Reactions Analysis

MFCD22684884 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions might require reducing agents under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

MFCD22684884 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: MFCD22684884 is utilized in industrial processes, particularly in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of MFCD22684884 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

MFCD22684884 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but MFCD22684884 stands out due to its specific properties and applications. Some similar compounds include those with analogous chemical structures or those used in similar research contexts.

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);4-ethyl-1,2-dimethoxybenzene

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-4-8-5-6-9(11-2)10(7-8)12-3;;/h5-7H,1,4H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

ZMTDLFCHBICOTB-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C[CH2-])OC.[Zn+]Br

Origin of Product

United States

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